molecular formula C30H30N4O3 B257709 4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B257709
M. Wt: 494.6 g/mol
InChI Key: BYZNSNYKJZHEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves multi-step reactions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of 4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds to 4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) include:

The uniqueness of 4,4'-[(4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H30N4O3

Molecular Weight

494.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H30N4O3/c1-20-26(29(35)33(31(20)3)23-12-8-6-9-13-23)28(22-16-18-25(37-5)19-17-22)27-21(2)32(4)34(30(27)36)24-14-10-7-11-15-24/h6-19,28H,1-5H3

InChI Key

BYZNSNYKJZHEAP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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